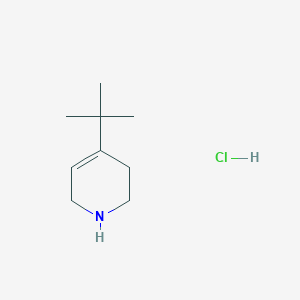
4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride
Vue d'ensemble
Description
4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic compound with the molecular formula C9H18ClN and a molecular weight of 175.7 g/mol . This compound is primarily used for research purposes and is not intended for human or veterinary use . It is a derivative of tetrahydropyridine, a class of compounds known for their diverse chemical and pharmacological properties .
Mécanisme D'action
Target of Action
Tetrahydropyridines (thps), a class of compounds to which it belongs, have been found to possess biologically active properties .
Mode of Action
Thps are known to interact with their targets and cause changes that lead to their biological activity .
Biochemical Pathways
Thps have been found to affect various biochemical pathways, leading to their downstream effects .
Result of Action
Thps have been found to possess biologically active properties .
Analyse Biochimique
Biochemical Properties
4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair Additionally, this compound may interact with other biomolecules, such as cyclooxygenase 2 (COX-2), influencing inflammatory responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been shown to induce oxidative stress and mitochondrial dysfunction, leading to cell death . This compound can also affect cell signaling pathways, such as the MAPK/ERK pathway, altering gene expression and cellular metabolism. In cancer cells, this compound may inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, altering their conformation and activity. For example, its binding to PARP-1 inhibits the enzyme’s ability to repair DNA, leading to increased DNA damage and cell death . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. Over time, this compound may degrade, leading to reduced activity. Studies have shown that its stability can be influenced by factors such as temperature, pH, and exposure to light . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained oxidative stress and mitochondrial dysfunction .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth . At high doses, it can induce significant toxic effects, including neurotoxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites may have different biological activities and can influence metabolic flux and metabolite levels in cells. The interaction of this compound with cofactors such as NAD+ is also crucial for its activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments, such as the mitochondria or nucleus, where it exerts its effects . The accumulation of this compound in certain tissues can also influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific organelles, such as the mitochondria, by targeting signals or post-translational modifications . In the mitochondria, it can induce oxidative stress and disrupt mitochondrial function, leading to cell death . The localization of this compound to the nucleus can also affect gene expression and DNA repair processes .
Méthodes De Préparation
The synthesis of 4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride involves several steps. One common method includes the reaction of tert-butylamine with 1,2,3,6-tetrahydropyridine under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, followed by purification through recrystallization . Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents used in these reactions include organic solvents, acids, and bases, depending on the desired transformation. The major products formed from these reactions vary based on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in studies related to neurotransmitter function and receptor binding.
Medicine: Research involving this compound includes its potential use in developing treatments for neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes
Comparaison Avec Des Composés Similaires
4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyridine: Known for its use in the synthesis of pharmaceuticals.
1,2,3,6-Tetrahydropyridine: Similar in structure but with different substituents, leading to varied pharmacological properties.
2,3,4,5-Tetrahydropyridine: Another structural isomer with distinct chemical and biological activities.
The uniqueness of this compound lies in its specific tert-butyl substitution, which imparts unique chemical reactivity and biological activity compared to its analogs .
Propriétés
IUPAC Name |
4-tert-butyl-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-9(2,3)8-4-6-10-7-5-8;/h4,10H,5-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIMUAUDUJPOKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


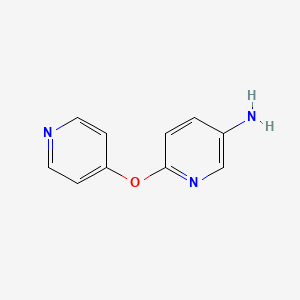
![8-Bromo-5,5,7,7-tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole](/img/structure/B1404734.png)
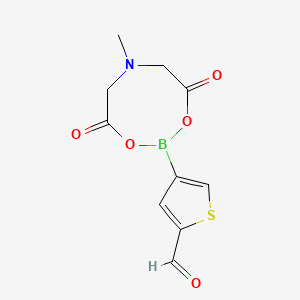
![[1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1404736.png)
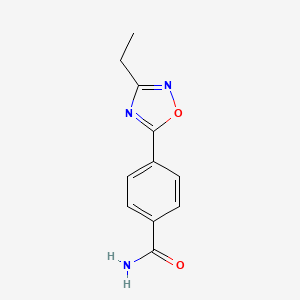
![Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1404742.png)
![Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1404743.png)
![Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate](/img/structure/B1404744.png)
![methyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B1404747.png)

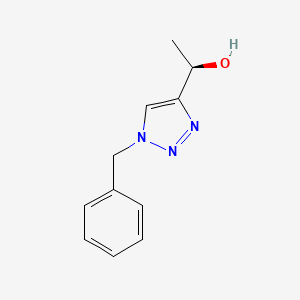
![methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B1404752.png)
![Ethyl [(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1404753.png)
![1-Bromo-5-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404755.png)
